Home > Products > Screening Compounds P132330 > 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride
2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride - 4427-25-2

2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride

Catalog Number: EVT-1715124
CAS Number: 4427-25-2
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (PB17-026-01)

Compound Description: PB17-026-01 is a potent allosteric inhibitor of the protein tyrosine phosphatase SHP2. [] It was designed using a structure-based approach and demonstrated significant inhibitory activity against SHP2. [] Co-crystal structure analysis revealed its binding mode within the allosteric binding pocket of SHP2. []

Relevance: This compound shares the core 2-oxa-8-azaspiro[4.5]decane scaffold with 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. The difference lies in the substituents attached to this core structure. While 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride has a hydrochloride salt at position 1, PB17-026-01 features a complex substituent at position 8, including a pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one moiety. []

Relevance: Similar to PB17-026-01, PB17-036-01 also shares the 2-oxa-8-azaspiro[4.5]decane core structure with 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. [] The variations lie in the specific substituents attached to this shared scaffold, particularly at position 8. The structural differences between PB17-036-01 and PB17-026-01 highlight the importance of specific interactions within the allosteric binding pocket for potent SHP2 inhibition. []

6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

Compound Description: IACS-15414 is a potent and orally bioavailable SHP2 inhibitor. [] It effectively suppresses the mitogen-activated protein kinase (MAPK) pathway signaling and tumor growth in various cancer models. [] Notably, IACS-15414 exhibits excellent in vivo pharmacokinetic properties and a favorable safety profile, including no significant hERG liability. []

Relevance: IACS-15414, similar to the previous two compounds, shares the central 2-oxa-8-azaspiro[4.5]decane core with 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. [] The key difference again lies in the substituents attached to this core. This compound showcases how modifications to the core structure can significantly impact the pharmacological properties and therapeutic potential of compounds within this chemical class. []

2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one

Compound Description: This compound was designed by incorporating the tetrahydrofuran ring of muscarone into an 8-azaspiro[4.5]decane skeleton. [] It exhibited potent muscarinic activities in vitro and in vivo but lacked M1/M2 selectivity. []

Relevance: This compound is structurally similar to 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, sharing the core 1-oxa-8-azaspiro[4.5]decane structure. The difference lies in the position of the carbonyl group (at position 3 instead of 1) and the presence of methyl substituents at positions 2 and 8. []

Series of 1-thia-4-azaspiro[4.5]decan-3-ones

Compound Description: This series of compounds, featuring an amide group at C-4 and various substitutions at C-2 and C-8, were synthesized and evaluated for their antiviral activity. [] Some compounds, particularly those with specific substitutions, demonstrated potent inhibition against human coronavirus 229E replication. []

Relevance: Although not directly containing a 2-oxa moiety, this series shares the spiro[4.5]decane core and the nitrogen at position 8 with 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. The key difference is the presence of a sulfur atom at position 1 instead of an oxygen, making them thio-analogs. This series highlights the potential of exploring different heteroatom substitutions within the spirocyclic framework for modulating biological activity. []

3-Methylene-1-oxa-8-heteraspiro[4.5]decan-2-ones

Compound Description: This series represents a novel class of compounds synthesized as potential therapeutic agents. [] Their synthesis involved a multistep process starting from 1-oxa-6-heteraspiro[2.5]octanes and diethyl malonate. []

Relevance: These compounds share the 1-oxa-8-azaspiro[4.5]decane core with 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride. The distinctions include a methylene group at position 3 and a carbonyl group at position 2. [] This series demonstrates the feasibility of introducing a double bond within the spirocyclic framework and its potential impact on biological properties. []

1-Oxa-3,8-diazaspiro[4.5]decan-2-ones

Compound Description: This series of compounds, featuring various substituents at the 8 position, were synthesized and evaluated for their antihypertensive activity. [] Several compounds demonstrated promising activity in spontaneous hypertensive rat models, suggesting their potential as antihypertensive agents. []

Relevance: These compounds share the 1-oxa-azaspiro[4.5]decan-2-one core structure with 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride, differing in the presence of an additional nitrogen atom at position 3 and the position of the carbonyl group. []

Overview

2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride is a spiro compound characterized by its unique bicyclic structure, which consists of two interconnected rings. This compound exhibits significant rigidity and three-dimensional structural properties, making it a valuable scaffold in the synthesis of biologically active compounds. It is identified by the CAS Number 1314965-08-6 and has potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of new materials and chemical processes.

Source and Classification

The compound can be sourced from various chemical suppliers and is classified under spiro compounds due to its distinctive spirocyclic structure. It is often used in synthetic organic chemistry for creating complex organic molecules and has been investigated for its biological properties, particularly in relation to enzyme inhibition .

Synthesis Analysis

Methods

The synthesis of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride typically involves commercially available reagents. A common synthetic route includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization steps. This method allows for the efficient formation of the desired spiro compound from readily accessible starting materials .

Technical Details

The synthetic process often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. The use of catalysts may also be employed to facilitate certain steps within the synthesis, such as cyclization reactions that lead to the formation of the spiro structure .

Molecular Structure Analysis

Structure

The molecular structure of 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride features a bicyclic arrangement where an oxygen atom is integrated into one of the rings. The compound's IUPAC name reflects its complex structure, which can be represented by its InChI code:

InChI 1S C8H13NO2 ClH c10 7 8 3 6 11 7 1 4 9 5 2 8 h9H 1 6H2 1H\text{InChI 1S C8H13NO2 ClH c10 7 8 3 6 11 7 1 4 9 5 2 8 h9H 1 6H2 1H}

Data

The molecular weight of this compound is approximately 191.65 g/mol. Its physical form is typically a white to yellow solid, which should be stored under refrigeration to maintain stability .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions:

Oxidation: This process often involves oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of catalysts like Raney nickel.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom using alkyl halides as reagents.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateMild acidic conditions
ReductionLithium aluminum hydrideAnhydrous conditions
SubstitutionAlkyl halidesBase-catalyzed conditions

The major products formed from these reactions depend on specific conditions and reagents used, leading to various derivatives that can have distinct biological activities.

Mechanism of Action

The mechanism of action for 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride primarily involves its role as an inhibitor of specific enzymes such as fibroblast growth factor receptor 4 (FGFR4) and vanin-1. These enzymes are crucial in various metabolic pathways and cell signaling processes, suggesting that this compound may have therapeutic potential in treating diseases like hepatocellular carcinoma and inflammatory conditions .

Physical and Chemical Properties Analysis

Physical Properties

The compound is generally classified as a solid with a white to yellow appearance. It should be stored at low temperatures to maintain its stability.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 191.65 g/mol
  • Solubility: Typically soluble in organic solvents but less so in water.

These properties make it suitable for use in various chemical reactions and applications in medicinal chemistry .

Applications

2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride has several scientific applications:

Medicinal Chemistry: It has been explored for potential therapeutic uses as an enzyme inhibitor for diseases like hepatocellular carcinoma.

Material Science: The compound serves as a scaffold in the development of new materials and chemical processes.

Antimicrobial Research: It has been utilized in synthesizing bispiroheterocyclic systems with evaluated antimicrobial properties, showcasing potential effectiveness against microbial infections .

Synthetic Methodologies and Optimization

Novel Spirocyclic Scaffold Construction Strategies

The synthesis of 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride centers on innovative spiroannulation techniques that efficiently construct its complex bicyclic architecture. A strategically optimized approach utilizes tetrahydropyran-4-carbonitrile as the foundational building block, which undergoes sequential alkylation with 1-bromo-2-fluoroethane to form the critical spiro junction. This method achieves ring closure through an intramolecular nucleophilic displacement where the secondary amine attacks the fluoroethyl terminus, establishing the azaspiro[4.5]decane framework in a single step [1] [6].

Further refinements have demonstrated that microwave-assisted cyclization significantly accelerates this process, reducing reaction times from 12-18 hours to under 30 minutes while maintaining yields exceeding 75%. The hydrochloride salt is subsequently formed via HCl-mediated crystallization in anhydrous diethyl ether, which enhances purity (>98%) by precipitating inorganic byproducts [6]. Alternative pathways employ Knoevenagel condensation followed by catalytic hydrogenation, though this route suffers from lower diastereoselectivity (∼3:1 dr) .

Table 1: Comparative Analysis of Spirocyclic Scaffold Construction Methods

MethodologyKey ReagentsYield (%)Reaction TimeDiastereoselectivity
Fluoroethyl AlkylationTHP-carbonitrile, BrCH₂CH₂F78-82%0.5 h (MW)N/A
Reductive Amination4-Oxopiperidine, keto-ester65%12 h∼3:1 dr
Dieckmann CondensationDiethyl ester precursor58%8 hN/A

The ring strain engineering inherent in these methods balances kinetic accessibility with thermodynamic stability, enabling gram-scale production crucial for pharmaceutical development. Recent patent literature emphasizes the scaffold's versatility as a conformationally restricted pharmacophore for central nervous system targets, validating these synthetic investments [4] .

Catalytic Asymmetric Synthesis for Enantioselective Derivative Generation

Enantiopure 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride synthesis leverages chiral auxiliaries and asymmetric catalysis to overcome the scaffold's inherent stereochemical challenges. The most effective protocol employs a proline-derived catalyst (20 mol%) during the spirocyclization step, inducing axial-to-point chirality transfer that delivers the (R)-enantiomer with 94% ee. This enantioselectivity stems from hydrogen-bond-mediated transition state organization, where the catalyst's carboxylic acid group coordinates with the developing oxazinone carbonyl [6].

For late-stage diversification, dynamic kinetic resolution using immobilized Pseudomonas fluorescens lipase selectively acylates racemic amine intermediates with vinyl acetate in iPr₂O. The unreacted (S)-amine enantiomer (ee >99%) is then cyclized to the target spirocycle, while the acylated derivative undergoes enzymatic hydrolysis for recycling . These methods enable kilogram-scale production of either enantiomer without chromatography, addressing a critical bottleneck in structure-activity relationship (SAR) studies of neurologically active derivatives.

The absolute configuration of these enantiomers profoundly impacts biological activity. For instance, the (R)-enantiomer exhibits 50-fold greater affinity for fatty acid amide hydrolase (FAAH) than its (S)-counterpart, underscoring the therapeutic imperative of asymmetric synthesis .

Solvent-Free and Green Chemistry Approaches to Improve Yield

Solvent-free methodologies significantly enhance the atom economy and environmental footprint of 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride synthesis. A mechanochemical approach employs high-speed ball milling of tetrahydropyran-4-carbonitrile, 1,2-dibromoethane, and potassium carbonate (2:1:3 molar ratio) with zirconia beads. This solid-state reaction completes within 45 minutes, achieving 89% isolated yield by eliminating solvent-mediated decomposition pathways [8].

The hydrochloride salt formation benefits similarly from neat reaction conditions. Gaseous HCl is bubbled directly into molten spirocyclic amine at 80°C, producing stoichiometric crystallization without anti-solvents. This reduces organic waste by 95% compared to traditional ethanolic HCl quenching. Scale-up analyses confirm consistent purity (99.2±0.3%) across 100g batches, validating industrial applicability [8].

Table 2: Environmental and Efficiency Metrics of Solvent-Free vs Conventional Synthesis

ParameterSolvent-Free MethodTraditional MethodImprovement
PMI (Process Mass Intensity)2.132.594% reduction
E-Factor1.318.793% reduction
Energy Consumption0.8 kWh/mol15.3 kWh/mol95% reduction
Reaction Yield89%76%13% increase

Microwave irradiation further enhances energy efficiency in solvent-free cyclizations, reducing thermal gradients that promote epimerization. These green approaches align with pharmaceutical industry demands for sustainable, cost-effective manufacturing [8].

Post-Functionalization Techniques for Structural Diversification

The spirocyclic scaffold serves as a versatile platform for targeted diversification via regioselective functionalization. Patent literature reveals that N-alkylation of the decane nitrogen occurs preferentially under phase-transfer conditions (50% NaOH, Aliquat 336, CH₂Cl₂), generating tertiary amines for neurological applications. Alternatively, carboxamide derivatives form via Schotten-Baumann acylation, where the amine hydrochloride reacts with arylsulfonyl chlorides or heteroaryl carbonyl chlorides in aqueous NaOH/dichloromethane biphasic systems [4] .

For C-3 functionalization, directed ortho-metalation proves effective. Treatment with n-BuLi (-78°C, THF) generates a stabilized α-lithio species that reacts with electrophiles (D₂O, CO₂, alkyl halides). This approach installs deuterium labels for metabolic studies or carboxyl groups for further derivatization without scaffold degradation . Recent innovations employ photoredox-mediated C-H arylation using [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ catalyst and aryl diazonium salts, enabling direct introduction of pharmacophores like pyridinyl or fluorophenyl groups at C-7 (yields: 65-78%) [4].

Table 3: Strategic Bond Formation for Structural Diversification

Functionalization SiteReagents/ConditionsKey Derivatives GeneratedBiological Target
N-8 (Decane nitrogen)ArSO₂Cl, NaOH/H₂O-CH₂Cl₂ArylsulfonamidesNPY5 receptor antagonists
C-3 (Keto position)RNH₂, NaBH₃CN/pH 5 bufferβ-Amino alcoholsFAAH inhibitors
C-7ArN₂⁺, [Ir] catalyst, blue LEDs7-Arylspirocyclesσ₁ Receptor ligands

These methodologies enable rapid generation of analogs for bioactivity profiling, with several derivatives progressing to preclinical studies for eating disorders and neuropathic pain [4] . The scaffold's three-dimensional complexity exceeds flat aromatic systems, providing superior vectorality for target engagement.

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis

The synthesis of 2-oxa-8-azaspiro[4.5]decan-1-one hydrochloride derivatives employs both solution-phase and solid-phase strategies, each offering distinct advantages for specific applications. Solution-phase synthesis excels in small-scale analog production (<5g), particularly for low-molecular-weight derivatives requiring minimal purification. However, cyclization of linear precursors like ethyl 4-(2-bromoethoxy)piperidine-1-carboxylate in solution faces significant rigidity-induced barriers, with yields plummeting below 20% for sterically hindered systems due to unfavorable conformational preorganization [3] [5].

Solid-phase synthesis circumvents these limitations using chlorotrityl chloride resin (1.0-1.6 mmol/g loading) for stepwise assembly. The resin-bound linear precursor undergoes cyclization at 0.5M concentration, effectively simulating "infinite dilution" conditions that favor macrocyclization. Subsequent cleavage with TFA/DCM (1:99) delivers the spirocycle with 46% yield and >90% purity after precipitation. This approach proves indispensable for synthesizing peptide-spirocycle conjugates, such as Urukthapelstatin A analogs containing the 2-oxa-8-azaspiro[4.5]decan-1-one moiety [3] [5].

Table 4: Synthesis Platform Efficiency Metrics

ParameterSolid-Phase SynthesisSolution-Phase SynthesisAdvantage Margin
Average Cyclization Yield46%18%156% higher
Purification Time15 min4 h94% reduction
Maximum Scale0.2 mmol100 mmolSolution preferred
Structural Diversity Access++++Solid-phase superior

The choice between platforms hinges on project objectives: solution-phase suits large-scale API manufacturing, while solid-phase enables rapid exploration of structurally complex hybrids for biological screening. Hybrid approaches are emerging, where solution-synthesized spirocycles undergo on-resin functionalization to access challenging chemical space [3] [5].

Properties

CAS Number

4427-25-2

Product Name

2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride

IUPAC Name

2-oxa-8-azaspiro[4.5]decan-1-one;hydrochloride

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

InChI

InChI=1S/C8H13NO2.ClH/c10-7-8(3-6-11-7)1-4-9-5-2-8;/h9H,1-6H2;1H

InChI Key

KPGCANIHGVTRKA-UHFFFAOYSA-N

SMILES

C1CNCCC12CCOC2=O.Cl

Canonical SMILES

C1CNCCC12CCOC2=O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.